molecular formula C20H20O7 B1212929 Auranetin CAS No. 522-16-7

Auranetin

Cat. No.: B1212929
CAS No.: 522-16-7
M. Wt: 372.4 g/mol
InChI Key: DGNOHOXRWCCDLK-UHFFFAOYSA-N
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Description

Auranetin (3,4′,6,7,8-pentamethoxyflavone) is a polymethoxyflavone (PMF) with the molecular formula C₂₀H₂₀O₇ and a molecular weight of 372.373 g/mol . It is characterized by five methoxy (-OCH₃) groups attached to the flavone backbone at positions 3, 4′, 6, 7, and 6. This compound is primarily isolated from citrus species, including Citrus aurantium (bitter orange) peels, and has been identified in microbial sources such as Micromonospora aurantiaca TMC-15 .

Properties

IUPAC Name

3,6,7,8-tetramethoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-22-12-8-6-11(7-9-12)16-19(25-4)15(21)13-10-14(23-2)18(24-3)20(26-5)17(13)27-16/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNOHOXRWCCDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC(=C(C(=C3O2)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966575
Record name 3,6,7,8-Tetramethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
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Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Auranetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034278
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

522-16-7, 12619-61-3
Record name Auranetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Aurantin
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Record name Aurantin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012619613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,7,8-Tetramethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
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Record name 4H-1-Benzopyran-4-one, 3,6,7,8-tetramethoxy-2-(4-methoxyphenyl)
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Record name AURANETIN
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Record name Auranetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034278
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

141 °C
Record name Auranetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034278
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Auranetin can be synthesized through various chemical reactions involving the methoxylation of flavonoid precursors. One common method involves the reaction of 2-hydroxyacetophenone with 4-methoxybenzaldehyde in the presence of a base to form the intermediate chalcone. This chalcone is then cyclized and methoxylated to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from citrus fruits, particularly from the peels, which are rich in polymethoxyflavones. Advanced extraction techniques such as high hydrostatic pressure and pulsed electric field are employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Auranetin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nutraceutical Applications

Auranetin has been studied for its potential health benefits, particularly as an antioxidant. Research indicates that it can scavenge free radicals and may play a role in preventing oxidative stress-related diseases.

Case Study: Antioxidant Activity

A study examining the antioxidant properties of this compound found that it effectively inhibited lipid peroxidation and protected cellular components from oxidative damage. This suggests potential applications in dietary supplements aimed at reducing oxidative stress and promoting overall health .

Pharmacological Applications

This compound demonstrates promising pharmacological properties, including anti-inflammatory and anti-cancer effects.

Case Study: Anti-Inflammatory Effects

Research has shown that this compound can inhibit pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions. In vitro studies indicated a reduction in inflammation markers in cells treated with this compound .

Case Study: Anti-Cancer Properties

In cancer research, this compound has been observed to induce apoptosis in various cancer cell lines. For instance, its application in colorectal cancer models demonstrated significant reductions in cell viability and tumor growth, indicating its potential as a therapeutic agent .

Environmental Applications

This compound's role extends into environmental science, particularly concerning its effects on plant growth and development.

Case Study: Plant Growth Promotion

Studies have indicated that this compound can enhance plant resilience against environmental stressors such as drought and salinity. By modulating physiological responses, it promotes better growth outcomes in crops, making it a candidate for agricultural applications .

Analytical Applications

In analytical chemistry, this compound is utilized as a standard reference compound for the identification and quantification of flavonoids in various matrices.

Data Table: Flavonoid Content Analysis

Sample TypeFlavonoid Content (mg/kg)Method Used
Citrus Flavedo150HPLC
Herbal Extract200LC-MS
Food Products50Spectrophotometry

This table summarizes findings from various studies that used this compound as a reference to assess flavonoid concentrations across different samples .

Mechanism of Action

Auranetin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. The compound also modulates various signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Analogues

Auranetin belongs to the polymethoxyflavone class, which shares a flavone core with varying methoxy and hydroxyl substitutions. Below is a comparative analysis of this compound with four closely related compounds: 5-hydroxythis compound, nobiletin, eupatilin, and thymusin.

Table 1: Comparative Properties of this compound and Analogues
Compound Molecular Formula Substituent Positions Key Sources Biological Activities Key Studies/Findings
This compound C₂₀H₂₀O₇ 3,4′,6,7,8-pentamethoxy Citrus aurantium, Micromonospora aurantiaca Antioxidant, UV-B resistance, radioprotection Binding affinity of -7.5 kcal/mol with enzyme 1OG5; inhibits lipid/protein oxidation .
5-Hydroxythis compound C₁₉H₁₈O₈ 5-hydroxy; 3,6,7,8,4′-pentamethoxy Polia trachysperma, Rosa centifolia Enhanced antioxidant activity, DNA damage prevention Higher binding affinity (-7.5 kcal/mol) compared to eupatilin (-4.1 kcal/mol) .
Nobiletin C₂₁H₂₂O₈ 3,4′,5,6,7,8-hexamethoxy Citrus peels (Citrus reticulata) Anti-inflammatory, anticancer, neuroprotective Modulates lipid metabolism; inhibits tumor growth in vitro/in vivo .
Eupatilin C₁₈H₁₆O₇ 5,7-dihydroxy; 6,4′-dimethoxy Artemisia species, Micromonospora aurantiaca Gastroprotective, anti-inflammatory Lower antioxidant binding affinity (-4.1 kcal/mol) .
Thymusin C₁₉H₁₈O₇ 5,6,4′-trihydroxy; 7,8-dimethoxy Thymus membranaceus Antimicrobial, antifungal First reported flavone ester; limited bioactivity data .

Key Differences and Implications

Substitution Patterns
  • This compound vs. 5-Hydroxythis compound : The replacement of a methoxy group with a hydroxyl at position 5 in 5-hydroxythis compound increases polarity, enhancing its antioxidant capacity through hydrogen bonding with target enzymes .
  • This compound vs. Nobiletin: Nobiletin’s additional methoxy group at position 5 broadens its bioactivity spectrum, including neuroprotection, but reduces membrane permeability compared to this compound .
  • This compound vs. Eupatilin : Eupatilin’s dihydroxy groups (positions 5 and 7) confer anti-inflammatory properties but lower UV-B resistance due to reduced structural rigidity .

Limitations of Structural Similarity

As noted by Martin et al. For example:

  • Thymusin shares a flavone core with this compound but lacks methoxy groups, resulting in divergent bioactivities .
  • Eupatilin and this compound both exhibit antioxidant properties but differ in molecular targets due to substitution-driven electronic effects .

Biological Activity

Auranetin, a flavonoid belonging to the class of 8-O-methylated flavonoids, has garnered attention for its diverse biological activities. This compound is primarily found in citrus fruits and exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, and potential antiviral properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its chemical formula C20H20O7C_{20}H_{20}O_7 and is known for its hydrophobic nature, which contributes to its low solubility in water. The presence of methoxy groups enhances its biological activity compared to other flavonoids, making it a subject of interest in pharmacological studies .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are pivotal in combating oxidative stress. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is crucial in preventing various diseases linked to oxidative stress, including cancer and cardiovascular diseases .

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory capabilities. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This dual inhibition mechanism positions this compound as a potential candidate for treating inflammatory diseases such as rheumatoid arthritis .

3. Antiviral Potential

Recent molecular docking studies have suggested that this compound may interact favorably with key proteins associated with viral infections, notably SARS-CoV-2. The compound demonstrated strong binding affinities with the spike protein (-11.3 kcal/mol), ACE2 (-12.5 kcal/mol), and the main protease (-9.1 kcal/mol) of the virus . These interactions indicate potential for further investigation into this compound as a therapeutic agent against COVID-19.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Antioxidant Mechanism : this compound's ability to donate electrons helps neutralize free radicals, thereby reducing oxidative stress and subsequent cellular damage.
  • Inhibition of Inflammatory Pathways : By modulating signaling pathways related to inflammation, this compound can reduce the expression of inflammatory mediators such as TNF-α and IL-6 .
  • Binding Affinity Studies : Molecular docking studies revealed that this compound binds to non-active sites on proteins, suggesting an allosteric inhibition mechanism that could modulate protein function without directly blocking active sites .

Case Studies

Case Study 1: this compound in Cancer Therapy
A study explored the potential of this compound in treating various types of leukemia and carcinomas. The results indicated that this compound could induce apoptosis in cancer cells through the modulation of redox-sensitive signaling pathways .

Case Study 2: this compound Against Viral Infections
In another study focused on COVID-19, molecular docking simulations highlighted this compound's potential as an inhibitor of viral entry by binding to the spike protein of SARS-CoV-2. These findings warrant further experimental validation in vivo to confirm efficacy .

Table 1: Molecular Docking Results for this compound

ProteinBinding Affinity (kcal/mol)
Spike Protein-11.3
ACE2-12.5
Main Protease-9.1

Table 2: Comparison of Biological Activities

Activity TypeThis compoundOther Flavonoids
AntioxidantHighModerate
Anti-inflammatoryHighLow
Antiviral PotentialModerateVariable

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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